Product packaging for 3-amino-N-isopentylbenzamide(Cat. No.:CAS No. 1016705-25-1)

3-amino-N-isopentylbenzamide

Cat. No.: B2625548
CAS No.: 1016705-25-1
M. Wt: 206.289
InChI Key: GVLBLVWVHCBNSB-UHFFFAOYSA-N
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Description

3-amino-N-isopentylbenzamide is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . Its structure features a benzamide core substituted with an amino group at the meta position and an isopentyl (3-methylbutyl) group on the nitrogen atom . This specific arrangement classifies it among meta-substituted aminobenzamides, a category of compounds studied for their unique behavior in analytical research. Research on related N-(3-aminophenyl)benzamide derivatives has shown that the presence of an electron-donating group, such as an amino group, at the meta position of the anilide ring can lead to distinctive fragmentation patterns in mass spectrometry . Specifically, these compounds can undergo a nitrogen-oxygen (N–O) exchange rearrangement during collision-induced dissociation (CID) in gas-phase mass spectrometry experiments . This makes them valuable model compounds for investigating unimolecular ion chemistry and the formation of ion-neutral complexes, which are critical reactive intermediates in fragmentation pathways . As a specialized research chemical, this compound is used strictly for early discovery and investigative purposes in laboratory settings . Researchers can procure this compound, which is typically shipped with cold-chain transportation to ensure stability . It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B2625548 3-amino-N-isopentylbenzamide CAS No. 1016705-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBLVWVHCBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino N Isopentylbenzamide and Its Structural Analogs

Comprehensive Analysis of Synthetic Routes to 3-amino-N-isopentylbenzamide

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the central amide bond and the introduction of the 3-amino substituent. A common and effective strategy begins with a precursor molecule where the amino group is masked, typically as a nitro group.

A widely employed synthetic pathway involves:

Amide Formation : The process starts with 3-nitrobenzoic acid, which is coupled with isopentylamine (also known as 3-methyl-1-butylamine). This reaction forms the intermediate, N-isopentyl-3-nitrobenzamide.

Nitro Group Reduction : The nitro group of the intermediate is then reduced to an amine. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂ • 2H₂O) in an acidic medium or through catalytic hydrogenation, yielding the final product, this compound. acs.org

An alternative route starts with 3-aminobenzoic acid. In this case, the amino group on the benzene (B151609) ring might interfere with the amide coupling reaction. Therefore, it often requires a protection-deprotection sequence. The aromatic amine would first be protected, followed by the amide bond formation with isopentylamine, and finally, the removal of the protecting group to yield the target compound.

The creation of the amide bond is a critical step in organic synthesis. tandfonline.com Traditional methods for synthesizing benzamides involve the reaction of amines with activated carboxylic acid derivatives. researchgate.net A common approach is the conversion of the carboxylic acid (e.g., 3-nitrobenzoic acid) into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine (isopentylamine).

Modern techniques often utilize coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ, and many have been developed to improve efficiency and reduce side reactions. Despite the vast number of available reagents, the demand for more sustainable methods persists. researchgate.net

Coupling Reagent Class Examples Mechanism/Notes References
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCCForms an O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions and racemization. rsc.org, researchgate.net
Phosphonium (B103445) SaltsPyBOP, BOP-ClGenerates a reactive phosphonium ester. Known for high efficiency. researchgate.net
Uronium/Guanidinium SaltsHBTU, HATUForms an activated ester. Widely used in peptide synthesis due to fast reaction times and high yields. ucl.ac.uk ucl.ac.uk
Boron-Based CatalystsBoronic acids, Borate estersCatalytically activate the carboxylic acid, offering a greener alternative to stoichiometric reagents. ucl.ac.ukcatalyticamidation.info ucl.ac.uk, catalyticamidation.info
Silane-Based ReagentsTetramethoxysilaneAct as coupling agents in solvent-free conditions, forming polysiloxane byproducts. rsc.org rsc.org
Enzymatic CatalystsLipases (e.g., Candida antarctica lipase (B570770) B)Offer a highly selective and green method for amide bond formation, often operating in organic solvents. nih.govrsc.org nih.gov, rsc.org

The introduction of the amino group at the meta-position of the benzamide (B126) scaffold is typically accomplished via the reduction of a nitro group. acs.org Starting the synthesis with 3-nitrobenzoic acid is a common and effective strategy. After the formation of the N-isopentyl-3-nitrobenzamide intermediate, the nitro group is readily converted to a primary amine using methods such as:

Metal-based reduction : Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like methanol (B129727) with concentrated HCl is a reliable method for this transformation. acs.org

Catalytic hydrogenation : Using catalysts like palladium on carbon (Pd/C) with hydrogen gas is another standard and often cleaner method.

Once formed, the aromatic amino group of this compound is a versatile handle for further chemical modification. This allows for the creation of diverse molecular libraries through reactions such as:

Acylation : Reaction with acyl halides or anhydrides to form the corresponding N-acylated derivatives.

Sulfonylation : Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation and Arylation : Introduction of alkyl or aryl groups.

Diazotization : Conversion to a diazonium salt, which can then be used in various subsequent reactions, such as the Sandmeyer reaction.

The N-isopentyl group is a saturated alkyl chain, which is generally less reactive than the aromatic ring or the amino group. However, advanced synthetic methods allow for its derivatization.

N-Alkylation : Cooperative catalysis involving Lewis acids (e.g., Sc(OTf)₃) and a base can facilitate the N-alkylation of the amide nitrogen, although this is less a derivatization of the isopentyl group itself and more a reaction of the amide bond. nih.gov

C-H Functionalization : A more direct approach involves the functionalization of the C-H bonds on the isopentyl chain. For instance, palladium-catalyzed C(sp³)–H acylation has been used to synthesize α-amino ketones from N-alkylamide substrates. A study demonstrated the synthesis of N-(2-methyl-5-oxooctan-4-yl)benzamide from N-isopentylbenzamide and butyric acid, showcasing a direct modification of the alkyl chain. sci-hub.se Such reactions represent a powerful, albeit challenging, strategy for creating complex analogs.

Development and Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, which simplifies purification and improves process efficiency. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time. nih.gov For the amide coupling step, a screening of different coupling agents (e.g., HBTU, DIC) and additives (e.g., HOBt, Oxyma Pure) can identify the most effective combination for the specific substrates. researchgate.net

Purification is also a critical consideration. While chromatographic methods are common, optimizing conditions to allow for purification by crystallization is highly desirable, especially for large-scale synthesis, as it is often more cost-effective and environmentally friendly. tandfonline.com Solvent-free procedures using reagents like methoxysilanes as coupling agents have been developed, which can afford amides in high yields and simplify work-up, as the main byproduct is a solid polysiloxane. rsc.org

Parameter Considerations for Optimization Impact References
Solvent Polarity, solubility of reactants, boiling point, environmental impact ("greenness").Affects reaction rate, selectivity, and ease of workup. Greener solvents reduce environmental footprint. rsc.orgrsc.org rsc.org, rsc.org
Coupling Reagent/Catalyst Reactivity, cost, byproduct profile, catalyst loading (for catalytic reactions).Determines reaction efficiency, speed, and waste generation. Catalytic methods are preferred for sustainability. ucl.ac.uk ucl.ac.uk
Temperature Reaction rate vs. side reactions and decomposition.Higher temperatures can increase reaction rates but may lead to lower selectivity and product degradation. nih.gov
Reactant Stoichiometry Use of equimolar amounts vs. an excess of one reactant.Using equimolar amounts is ideal for atom economy, but an excess of a less expensive or easily removable reactant can drive the reaction to completion. nih.gov nih.gov
Purification Method Crystallization, flash chromatography, extraction.Choice depends on product properties and desired purity. Crystallization is often preferred for its efficiency and scalability. tandfonline.com tandfonline.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of amides is a major focus for the implementation of green chemistry principles due to its prevalence in the pharmaceutical industry. rsc.orgrsc.org The application of these principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and avoid hazardous substances.

Key sustainable strategies include:

Catalytic Methods : The use of catalytic amidation, for example with boronic acids, avoids the use of stoichiometric coupling reagents and significantly reduces waste, with water being the only byproduct. ucl.ac.ukcatalyticamidation.info

Greener Solvents : Traditional solvents like DMF, NMP, and DCM are being replaced with more environmentally benign alternatives. rsc.orgresearchgate.net Water is an increasingly explored medium for amide bond formation. nsf.gov Other green solvents include biomass-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as neoteric solvents like deep eutectic solvents (DESs). rsc.orgnih.govrsc.org

Solvent-Free Synthesis : Performing reactions without a solvent ("neat") is a primary goal of green chemistry. nsf.gov Methods using enol esters or methoxysilanes as acyl donors or coupling agents, respectively, have been developed for solvent-free amide synthesis. tandfonline.comrsc.orgtandfonline.com

Biocatalysis : Enzymes, such as Candida antarctica lipase B (CALB), can catalyze amide bond formation with high selectivity under mild conditions, often in green solvents, providing amides with excellent purity without extensive purification. nih.govrsc.org

Solvent Classification Rationale for Use in Green Synthesis References
WaterGreenest SolventAbundant, non-toxic, non-flammable. Its use in organic synthesis is highly desirable. nsf.gov
2-Methyltetrahydrofuran (2-MeTHF)Bio-basedDerived from renewable resources (e.g., furfural), good alternative to THF and DCM. nih.govnsf.gov
Cyclopentyl methyl ether (CPME)GreenHigh boiling point, low peroxide formation, easily recyclable. A safer alternative to ethers like THF and dioxane. nih.gov
Deep Eutectic Solvents (RDESs)NeotericCan act as both reaction medium and reactant, avoiding hazardous solvents and simplifying product recovery. rsc.org

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is achiral, chirality can be introduced into its analogs, for example, by modifying the N-alkyl substituent. If isopentylamine is replaced by a chiral amine, such as (R)- or (S)-1-amino-3-methylbutane, the resulting benzamide would be chiral.

The synthesis of such single-enantiomer analogs requires stereoselective methods:

Chiral Resolution : This classical approach involves separating a racemic mixture of the final compound or a chiral intermediate. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer is recovered by removing the resolving agent. Modern analytical and preparative techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer powerful tools for enantiomer separation. mdpi.comnih.gov

Asymmetric Synthesis : This more advanced strategy aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. This can be achieved by using a chiral catalyst or a chiral auxiliary during a key bond-forming step. While more complex to develop, asymmetric synthesis is often more efficient for producing enantiomerically pure compounds.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Amino N Isopentylbenzamide Derivatives

Design and Synthesis of 3-amino-N-isopentylbenzamide Analogs for Systematic SAR Elucidation

A common synthetic route to generate such analogs involves the coupling of a substituted benzoic acid with isopentylamine. For instance, the synthesis of 3,4-dichloro-N-isopentylbenzamide can be achieved by reacting 3,4-dichlorobenzoic acid with isopentylamine in the presence of a coupling agent like EDCI.HCl and a base such as DIPEA in a suitable solvent mixture like DMF:DCM. biorxiv.org This straightforward amide bond formation provides a versatile platform for introducing a wide range of substituents onto the benzamide (B126) scaffold.

To explore the SAR of the N-alkyl portion, a variety of primary and secondary amines can be utilized in place of isopentylamine. Similarly, to investigate the effects of the benzamide portion, a library of substituted benzoic acids can be employed. These benzoic acids can bear different functional groups at various positions on the aromatic ring, allowing for a comprehensive analysis of electronic and steric effects. The synthesis of 2-amino-N-phenylbenzamides, for example, has been reported, which can serve as precursors to more complex derivatives. researchgate.net

The synthesis of more complex analogs, such as those incorporating heterocyclic moieties, has also been described. For example, aminopyrazole-based inhibitors have been optimized through SAR studies, highlighting the importance of this scaffold in achieving desired biological activities. nih.govresearchgate.net The synthesis of these compounds often involves multi-step sequences, including the formation of the heterocyclic ring followed by coupling to the benzamide core.

Positional and Substituent Effects on the Benzamide Scaffold's Molecular Interactions

The molecular interactions of this compound derivatives are significantly influenced by the position and nature of substituents on the benzamide scaffold. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby impacting its biological activity.

Influence of Modifications at the 3-Amino Position

The electronic nature of the amino group, being an electron-donating group, influences the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions. msu.edu This property can be exploited to introduce further substituents onto the aromatic ring, allowing for the synthesis of a wider range of analogs for SAR studies.

Impact of Variations on the N-Isopentyl Chain

The N-isopentyl chain plays a crucial role in the lipophilicity and conformational flexibility of the molecule. Variations in the length, branching, and substitution of this alkyl chain can have a profound impact on how the molecule interacts with its biological target.

Studies on related N-substituted benzamides have shown that alterations to the N-alkyl chain can significantly affect properties like lipophilicity. nih.gov For example, increasing the chain length or introducing branching can enhance lipophilicity, which may be favorable for crossing cell membranes. Conversely, introducing polar functional groups onto the chain could increase water solubility.

Effects of Substitutions on the Benzene Ring System

Substituents on the benzene ring can dramatically alter the electronic and steric properties of the benzamide scaffold. msu.edumsu.edu The position and nature of these substituents dictate their influence on the molecule's interactions.

Electronic Effects : Electron-donating groups (e.g., -OH, -OCH3, -NH2) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing its interaction with electron-deficient regions of a biological target. msu.edu Conversely, electron-withdrawing groups (e.g., -NO2, -Cl, -CF3) decrease the electron density of the ring. msu.edu For example, the introduction of a meta-trifluoromethyl group in place of a meta-chloro substituent on an aryl-substituted scaffold was shown to significantly increase potency. biorxiv.org

Steric Effects : The size of the substituent can impact the molecule's ability to bind to its target. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, steric bulk can be advantageous, for instance, by promoting a specific, active conformation. The increased bulk of a tert-butyl group, for example, can hinder attack at ortho-sites. msu.edu

Positional Effects : The position of the substituent on the benzene ring is critical. Substituents at the ortho, meta, and para positions will have different effects on the molecule's properties due to their varying proximity to the amide and amino functional groups. For example, a substituent in the 3-position can influence the adjacent 2-methoxy group through a combination of steric and electronic effects. nih.gov

The following table summarizes the effects of various substituents on the benzene ring:

SubstituentElectronic EffectSteric Effect
-OHElectron-donatingSmall
-OCH3Electron-donatingModerate
-NH2Electron-donatingSmall
-NO2Electron-withdrawingModerate
-ClElectron-withdrawing (inductive), Electron-donating (resonance)Small
-CF3Strong electron-withdrawingModerate
-CH3Electron-donatingSmall
-t-butylElectron-donatingLarge

Conformational Analysis and its Implications for this compound SAR

The three-dimensional conformation of this compound derivatives is a critical factor in determining their biological activity. The spatial arrangement of the various functional groups dictates how the molecule can interact with its biological target. Conformational analysis, therefore, provides valuable insights for understanding SAR.

The flexibility of the N-isopentyl chain allows the molecule to adopt multiple conformations. The presence of substituents on the benzene ring can further influence the preferred conformation by introducing steric constraints or intramolecular interactions. For example, an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene ring. nih.gov

Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. For instance, a hydroxyl group at the 6-position of a benzamide can form an intramolecular hydrogen bond with the amide carbonyl group, effectively masking the polarity of the amide. nih.gov

Understanding the preferred conformations of active and inactive analogs can help in building a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is instrumental in the rational design of new, more potent, and selective compounds. nih.gov

Rational Molecular Design Strategies Employing the this compound Core Structure

The this compound core structure serves as a valuable scaffold for the rational design of new molecules with desired biological activities. researchgate.netontosight.ai By systematically applying the knowledge gained from SAR studies, medicinal chemists can design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or computational modeling, to guide the design of complementary ligands. nih.gov This approach allows for the optimization of interactions between the ligand and the active site of the target.

Another important strategy is ligand-based drug design , which is employed when the structure of the target is unknown. This approach relies on the analysis of the SAR of a series of active and inactive molecules to develop a pharmacophore model. This model can then be used to design new molecules that fit the pharmacophoric requirements.

The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological evaluation. researchgate.net For example, SAR studies on aminopyrazole derivatives led to the optimization of inhibitors with improved potency and selectivity. nih.gov

Recent advancements in computational tools, such as AI models like AlphaFold 3, are further revolutionizing rational drug design by providing accurate predictions of biomolecular structures and interactions. isomorphiclabs.com These tools can accelerate the design process and enable the exploration of novel chemical space.

Mechanistic Investigations of 3 Amino N Isopentylbenzamide at the Molecular and Cellular Level Pre Clinical Focus

Identification of Putative Molecular Targets and Ligand-Binding Interactions of 3-amino-N-isopentylbenzamide

No studies identifying or suggesting molecular targets for this compound have been published in the available scientific literature. Research in this area would typically involve computational screening, affinity chromatography, or other target identification methodologies to pinpoint proteins or nucleic acids with which the compound might interact.

Enzyme Modulation Studies (e.g., inhibition or activation kinetics)

There is no available data on the effects of this compound on enzyme activity. Such studies would involve assays to determine if the compound acts as an inhibitor or activator of specific enzymes, and would characterize the kinetics of this interaction (e.g., IC50, Ki, or EC50 values).

Receptor Binding Profiling and Selectivity

Information regarding the binding affinity and selectivity of this compound for any physiological receptor is not present in the public domain. Receptor binding assays, often conducted using radiolabeled ligands, are essential for determining a compound's potential to interact with specific receptor families (e.g., G-protein coupled receptors, ion channels, or nuclear receptors). revvity.comgiffordbioscience.com

Protein-Ligand Interaction Mapping (e.g., hydrogen bonding, hydrophobic interactions)

Without an identified molecular target, there are no studies mapping the specific non-covalent interactions between this compound and a protein. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking are typically used to elucidate these interactions, which are fundamental to understanding the mechanism of action at a molecular level.

Cellular Pathway Modulation by this compound (In Vitro Models)

No in vitro studies detailing how this compound might modulate cellular signaling pathways or other cellular processes have been reported.

Effects on Signal Transduction Pathways

There is no information on whether this compound affects any known signal transduction pathways. Research in this area would investigate changes in the activity of key signaling molecules (e.g., kinases, phosphatases, second messengers) in cultured cells upon treatment with the compound. nih.gov

Impact on Specific Cellular Processes (e.g., protein-protein interactions, cellular metabolism)

Data on the impact of this compound on specific cellular functions such as protein-protein interactions, metabolic pathways, cell proliferation, or apoptosis is not available.

Table of Compounds

Insights from Biophysical Characterization of this compound-Target Complexes

A thorough review of the scientific literature reveals a notable absence of publicly available biophysical data specifically characterizing the interaction between this compound and its biological targets. While the broader field of drug discovery extensively utilizes biophysical techniques to elucidate the mechanisms of action for novel compounds, such detailed studies for this compound have not been published in accessible scholarly articles or databases.

Biophysical methods are crucial in preclinical research for quantifying the direct engagement of a compound with its intended molecular target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for determining key binding parameters. SPR measures the real-time association and dissociation kinetics of a ligand-analyte interaction, providing the equilibrium dissociation constant (KD), a measure of binding affinity. ITC, on the other hand, directly measures the heat change upon binding, yielding not only the binding affinity but also the thermodynamic signature of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This thermodynamic data offers deeper insights into the forces driving the binding event, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

Furthermore, structural biology techniques like X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) provide high-resolution, three-dimensional views of how a compound orients itself within the binding site of its target protein. This structural information is invaluable for understanding the specific molecular interactions that confer potency and selectivity, and it is a cornerstone of structure-based drug design.

Despite the importance of these methods, searches for studies employing these techniques on this compound have been unfruitful. Consequently, there are no available data to populate tables on binding affinities, kinetic parameters, or thermodynamic profiles for the interaction of this compound with any putative biological target. The lack of such fundamental biophysical and structural data means that the molecular basis for the activity of this compound remains speculative. Without this information, a detailed, evidence-based discussion of its direct molecular interactions is not possible at this time.

Interactive Data Table: Binding Affinity of this compound with Target Proteins No publicly available data.

Interactive Data Table: Thermodynamic Parameters of this compound Binding No publicly available data.

Computational Chemistry and Theoretical Modeling of 3 Amino N Isopentylbenzamide

Quantum Chemical Calculations for Structural and Electronic Properties of 3-amino-N-isopentylbenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic structural and electronic characteristics of this compound. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are crucial for understanding the molecule's reactivity and potential interactions.

Detailed DFT studies on related aminobenzamide structures have demonstrated the utility of methods like B3LYP for optimizing molecular geometries and calculating electronic properties. nih.gov For this compound, such calculations would typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable conformation. The resulting geometry provides a three-dimensional representation of the molecule.

Table 1: Computed Electronic Properties of a 3-aminobenzamide (B1265367) Analog

Property Value
Compound 3-amino-N,N-dimethylbenzamide
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
XLogP3 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Data sourced from PubChem CID 424774. These are computed properties for a structural analog and are intended for illustrative purposes.

Molecular Docking Simulations to Predict Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to predict its binding mode and affinity with various biological macromolecules, such as enzymes or receptors. This is particularly relevant in drug discovery, where understanding these interactions is crucial.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the potential binding poses based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating more favorable interactions. Studies on other benzamide (B126) derivatives have successfully used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.govnih.gov For instance, the amino group and the carbonyl oxygen of the benzamide core are common sites for hydrogen bonding with protein residues. nih.gov

While specific docking studies on this compound are not widely published, its structural features suggest it could be investigated as a ligand for various targets. The isopentyl group, for example, could fit into hydrophobic pockets within a protein's binding site, while the aminobenzamide moiety could form crucial hydrogen bonds. The outcomes of such simulations can guide the design of derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its complexes with biological targets over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes in different environments (e.g., in water or bound to a protein). This is important because the biological activity of a molecule is often dependent on its conformation.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding predicted by molecular docking. By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. researchgate.net These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. Studies on amino acids and other small molecules at interfaces have demonstrated the power of MD in understanding their dynamic behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

The first step in QSAR modeling is to generate a dataset of this compound derivatives with their experimentally measured biological activities. A wide range of molecular descriptors, including physicochemical, electronic, and steric properties, are then calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

QSAR studies on other benzamide derivatives have successfully identified key structural features that influence their biological effects. nih.govnih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the benzene (B151609) ring leads to a predictable change in activity. researchgate.net A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed derivatives, thereby prioritizing which compounds to synthesize and test experimentally. biolscigroup.us

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Steric Molecular volume, Surface area, Molar refractivity
Hydrophobic LogP (octanol-water partition coefficient)

| Topological | Connectivity indices, Shape indices |

Virtual Screening and Ligand-Based Design Approaches for Novel Analogs

Virtual screening and ligand-based design are powerful computational strategies for discovering novel analogs of this compound with potentially enhanced properties. These methods are particularly useful when the three-dimensional structure of the biological target is unknown. nih.govnih.gov

In a ligand-based approach, the structure of an active molecule like this compound is used as a template to search large chemical databases for compounds with similar features. One common technique is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) responsible for the biological activity is defined. This pharmacophore model is then used as a query to screen for molecules that match these features. nih.gov

Another approach is shape-based screening, where the 3D shape of this compound is used to find similarly shaped molecules. The underlying principle is that molecules with similar shapes are likely to bind to the same biological target and elicit a similar biological response. These virtual screening campaigns can rapidly identify a smaller, more manageable set of candidate molecules for further experimental investigation, significantly accelerating the process of drug discovery and materials science.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Amino N Isopentylbenzamide

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS, LC-MS)

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For a molecule like 3-amino-N-isopentylbenzamide, which possesses both aromatic and amine functional groups, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for assessing the purity and quantifying this compound. UPLC, which utilizes columns with smaller particle sizes (typically less than 2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. globalresearchonline.nettandfonline.com

The development of a robust and reliable HPLC/UPLC method involves the careful optimization of several key parameters to achieve efficient separation from impurities and related substances. Reversed-phase chromatography is the most common mode used for compounds of this polarity.

Key Method Development Considerations:

Column Chemistry: A C18 (octadecylsilyl) stationary phase is typically the first choice due to its versatility and effectiveness in retaining moderately nonpolar compounds like this compound. Other phases, such as C8 or Phenyl, can be explored to fine-tune selectivity. tandfonline.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. shimadzu.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape in a reasonable timeframe. The pH of the aqueous phase is critical for controlling the retention and peak shape of the basic amino group.

Detection: A UV detector is commonly used, as the benzamide (B126) structure contains a strong chromophore. The maximum absorbance wavelength (λmax) for detection is typically determined by scanning a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm). tandfonline.com For benzamide itself, a UV absorption maximum is observed. For related aromatic amines, detection wavelengths around 230-260 nm are often employed. google.com

Flow Rate and Temperature: These parameters are optimized to balance analysis time with separation efficiency and column backpressure, particularly in UPLC systems which operate at higher pressures. globalresearchonline.net

The following interactive table outlines a typical set of starting parameters for a UPLC method for this compound.

ParameterTypical ConditionRationale
Instrument UPLC System with UV DetectorProvides high resolution and sensitivity with rapid analysis times. tandfonline.com
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSmall particle size enhances efficiency; C18 provides good retention for the analyte. tandfonline.com
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to aid in positive mode ionization for MS and controls pH for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 5 minutesEnsures elution of the main compound and any potential impurities with varying polarities.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns, balancing speed and pressure.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure. shimadzu.com
Detection Wavelength 245 nmHypothetical λmax based on the benzamide chromophore for optimal sensitivity. google.com
Injection Volume 1-5 µLSmall volume prevents column overloading and peak distortion.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is a powerful tool for the analysis of this compound. It provides molecular weight information and structural details through fragmentation patterns, offering a high degree of certainty in identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for quantifying low levels of the compound, especially in complex samples. nih.govnih.gov The analyte is first separated by LC and then ionized, typically using Electrospray Ionization (ESI), before entering the mass spectrometer. Tandem MS (MS/MS) enhances selectivity and sensitivity by using modes like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. sciex.com

For this compound (Molecular Weight: 206.28 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 207.3 would be selected as the precursor ion in positive ESI mode. Fragmentation would likely occur at the amide bond. The expected fragmentation pattern for benzamides involves the loss of the amide group to form a stable benzoyl cation, which can further fragment to a phenyl cation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature and low volatility of the amino and amide groups, direct analysis of this compound by GC-MS is challenging. sigmaaldrich.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatizing agents for amino groups include silylating reagents (e.g., MTBSTFA) or acylating agents (e.g., heptafluorobutyric anhydride, HFBA). sigmaaldrich.comnih.gov This process replaces the active hydrogens on the amine group with nonpolar moieties, improving chromatographic behavior. sigmaaldrich.com Once derivatized, the compound can be readily analyzed by GC-MS, providing excellent separation and definitive structural confirmation through electron ionization (EI) mass spectra.

The table below details typical mass spectrometry parameters and expected fragmentation for this compound.

ParameterLC-MS/MS (ESI+)GC-MS (EI after Derivatization)
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Mode PositiveN/A
Precursor Ion ([M+H]⁺) m/z 207.3Dependent on derivative's molecular ion
Primary Fragmentation Loss of isopentylamine (C₅H₁₃N)Characteristic fragments of the derivative
Key Product Ion 1 m/z 121.1 (Aminobenzoyl cation)Fragments indicating the core benzamide structure
Key Product Ion 2 m/z 93.1 (Aminophenyl cation)Fragments from the derivatizing group and isopentyl chain
Analysis Mode Multiple Reaction Monitoring (MRM) for quantificationFull Scan for identification and library matching

Spectroscopic Characterization Techniques for Elucidating Molecular Interactions (e.g., UV-Vis, Fluorescence, CD)

Spectroscopic techniques provide valuable information about the electronic structure of this compound and can be used to study its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The benzamide portion of the molecule contains a phenyl ring conjugated with a carbonyl group, which acts as a chromophore, resulting in characteristic UV absorption bands. acs.org UV-Vis spectroscopy is routinely used to determine the concentration of the compound in pure solutions and serves as the basis for detection in HPLC. The position and intensity of the absorption maxima can be influenced by the solvent and the presence of the amino group on the aromatic ring.

Fluorescence Spectroscopy: This method measures the emission of light from a substance that has absorbed light. While some aromatic compounds exhibit intrinsic fluorescence, it is often weak. For enhanced sensitivity, especially for trace-level detection, derivatization with a fluorescent reagent (a fluorophore) may be employed. biocompare.com Reagents like Dansyl chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the primary amino group of this compound to yield a highly fluorescent derivative. tandfonline.comnih.gov This allows for quantification at much lower concentrations than absorbance spectroscopy. biocompare.com Fluorescence spectroscopy is also highly sensitive to the molecule's local environment, making it a powerful tool for studying binding interactions with macromolecules like proteins or DNA.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is specifically used to investigate chiral molecules. Since this compound is not inherently chiral, it will not produce a CD signal on its own. However, CD can be a valuable tool to study the interactions of the compound with chiral macromolecules. For instance, if this compound binds to a protein, it may induce a change in the protein's CD spectrum or exhibit an induced CD signal itself, providing information about the binding event and its effect on the protein's secondary structure. mdpi.com

The following table summarizes the application of these spectroscopic techniques.

TechniqueInformation ObtainedApplication for this compound
UV-Vis Spectroscopy Electronic transitions, concentrationRoutine quantification, HPLC detection.
Fluorescence Spectroscopy Highly sensitive quantification, molecular interactionsTrace analysis after derivatization; binding studies. biocompare.comtandfonline.com
Circular Dichroism (CD) Chirality, secondary structure of macromoleculesStudying interactions with chiral molecules (e.g., proteins). mdpi.com

Advanced Methods for Analyzing this compound in Complex Research Matrices

Analyzing this compound in complex research matrices, such as biological fluids (plasma, urine), cell lysates, or environmental samples, presents significant challenges due to the presence of numerous interfering substances. nih.gov Overcoming these challenges requires a combination of sophisticated sample preparation and highly selective analytical techniques.

The primary goal of sample preparation is to isolate the analyte from the matrix components that can interfere with the analysis, a phenomenon known as the "matrix effect." Common sample preparation strategies include:

Protein Precipitation (PPT): For biological samples like plasma, an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. By adjusting the pH, this compound can be made more nonpolar (by neutralizing the amino group) to preferentially partition into the organic layer, leaving polar interferences behind in the aqueous layer. nih.gov

Solid-Phase Extraction (SPE): This is a more selective technique where the sample is passed through a cartridge containing a solid adsorbent. Depending on the sorbent (e.g., reversed-phase, ion-exchange), the analyte can be retained while interferences are washed away, after which the purified analyte is eluted with a small volume of solvent.

Following sample preparation, LC-MS/MS is the analytical method of choice due to its exceptional selectivity and sensitivity. nih.gov The use of MRM mode allows the instrument to selectively monitor for the specific precursor-to-product ion transition of this compound, effectively filtering out the noise from co-eluting matrix components. sciex.com The development of such a method requires careful validation, including assessment of linearity, accuracy, precision, and matrix effects to ensure reliable and reproducible quantification. nih.govnih.gov

Role of 3 Amino N Isopentylbenzamide As a Synthetic Intermediate and Chemical Probe

Utilization of 3-amino-N-isopentylbenzamide in the Synthesis of More Complex Molecular Architectures

The structure of this compound, featuring a primary aromatic amine and a secondary amide, presents multiple reactive sites for elaboration into more complex molecules. The aromatic amine can undergo a variety of chemical transformations, including diazotization followed by substitution, acylation, alkylation, and participation in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular frameworks.

For instance, the amino group can be acylated to introduce a wide range of substituents, or it can be used as a handle for the construction of heterocyclic rings, which are prevalent in many pharmaceutical agents. The isopentyl group on the amide nitrogen offers a lipophilic moiety that can be crucial for modulating the pharmacokinetic properties of the resulting molecules.

The benzamide (B126) scaffold itself is a key structural element in numerous bioactive compounds, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net While the direct use of this compound in the synthesis of PARP inhibitors has not been explicitly reported, its structural similarity to known precursors suggests its potential as a starting material for novel analogs. The general strategy for synthesizing such inhibitors often involves the modification of a benzamide core to optimize interactions with the target enzyme. nih.govresearchgate.net

The synthesis of various N-substituted benzamide derivatives has been a focus of research for developing new therapeutic agents, including antitumor compounds. nih.gov The synthetic versatility of the aminobenzamide scaffold allows for the systematic modification of its structure to explore structure-activity relationships (SAR).

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
AcylationAcid chlorides, anhydrides, in the presence of a baseN-acylated derivatives
AlkylationAlkyl halides, in the presence of a baseN-alkylated derivatives
DiazotizationNaNO₂, HClDiazonium salt intermediate for further substitutions
Coupling ReactionsBoronic acids (Suzuki), organostannanes (Stille)Biaryl compounds
Heterocycle FormationCondensation with dicarbonyl compounds or other bifunctional reagentsFused heterocyclic systems

Development of this compound-Based Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of such tools is crucial for target validation in drug discovery. The this compound scaffold possesses features that make it an attractive starting point for the design of chemical probes.

The primary amino group can be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels. This allows for the visualization, isolation, and identification of the biological targets of the probe. The isopentyl group can be modified to fine-tune the probe's affinity and selectivity for its target.

Given the prevalence of the benzamide moiety in enzyme inhibitors, derivatives of this compound could be developed as activity-based probes. These probes typically contain a reactive group that forms a covalent bond with the target enzyme, allowing for its specific labeling and characterization.

While there are no specific reports on chemical probes derived from this compound, the general principles of probe development suggest its potential in this area. The design of such probes would involve the strategic incorporation of a reporter tag and a reactive group onto the aminobenzamide scaffold, guided by the structure of a known bioactive ligand.

Exploration of this compound as a Molecular Scaffold in Chemical Biology Applications

A molecular scaffold is a core chemical structure upon which a variety of substituents can be attached to create a library of compounds with diverse biological activities. The this compound structure serves as a potential scaffold for the generation of such libraries. The amenability of the amino and amide groups to a wide range of chemical modifications allows for the systematic exploration of chemical space around this core.

In chemical biology, libraries of compounds based on a common scaffold are used to screen for modulators of specific biological pathways or protein functions. The diversity of such a library can be readily achieved by varying the substituents on the aromatic ring and the amide nitrogen of the this compound scaffold.

The benzamide core is a recognized "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. This property makes it a valuable starting point for the discovery of new bioactive molecules. By systematically modifying the this compound scaffold, it may be possible to develop novel compounds with a range of biological activities, from enzyme inhibition to receptor modulation.

The synthesis of libraries of substituted benzamides has been employed to identify compounds with potent antiproliferative activity against various cancer cell lines. mdpi.com This approach highlights the utility of the benzamide scaffold in drug discovery efforts.

Future Directions and Emerging Research Avenues for 3 Amino N Isopentylbenzamide

Unexplored Chemical Reactivities and Synthetic Transformations of 3-amino-N-isopentylbenzamide

The chemical architecture of this compound features three key functional groups ripe for exploration: the primary aromatic amine, the secondary amide, and the aromatic ring itself. Each site offers a gateway to a diverse array of synthetic transformations, allowing for the generation of novel derivatives.

The primary aromatic amine is a versatile functional handle. It can undergo a range of classical reactions such as diazotization to introduce a variety of substituents, acylation to form new amides, and alkylation. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions to form C-N, C-O, and C-S bonds, significantly expanding the accessible chemical diversity.

The amide bond, while generally stable, can be subjected to hydrolysis under harsh conditions or enzymatic cleavage. More nuanced transformations could focus on modifications of the N-isopentyl group or exploring the reactivity of the amide N-H bond.

The benzene (B151609) ring is amenable to electrophilic aromatic substitution. nih.gov The directing effects of the amino and benzamide (B126) groups would likely favor substitution at the positions ortho and para to the amino group (positions 2, 4, and 6). Reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation could yield a library of substituted analogs. The initial preparation of this compound would likely follow established routes for similar compounds, such as the reduction of a 3-nitrobenzamide (B147352) precursor. wikipedia.orgopenstax.org

Table 1: Potential Synthetic Transformations for this compound
Functional GroupReaction TypePotential ReagentsExpected Product Class
Aromatic Amine (-NH₂)AcylationAcid chlorides, AnhydridesDiamides
Aromatic Amine (-NH₂)SulfonylationSulfonyl chloridesSulfonamides
Aromatic Amine (-NH₂)Buchwald-Hartwig AminationAryl halides, Pd catalyst, LigandDi-aryl amines
Aromatic RingElectrophilic HalogenationBr₂, FeBr₃Bromo-substituted derivatives
Aromatic RingNitrationHNO₃, H₂SO₄Nitro-substituted derivatives
Amide (-CONH-)Modification of Isopentyl Group(Varies based on desired change)Analogs with modified alkyl chains

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and can be pivotal in accelerating the investigation of novel compounds like this compound. nih.gov These computational tools can analyze vast datasets to predict molecular properties, guide synthetic efforts, and identify potential biological activities before committing to extensive laboratory work. researchgate.net

For this specific molecule, ML models could be trained on data from existing benzamide derivatives to predict key properties. researchgate.net This includes physicochemical parameters like solubility and lipophilicity, as well as ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. Such predictions are crucial for early-stage assessment of the molecule's drug-like potential. nih.gov

Table 2: Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPotential Impact
Property PredictionPredicting solubility, toxicity, and biological activity. nih.govPrioritizes promising derivatives for synthesis and testing.
De Novo DesignGenerating novel molecular structures with desired properties. digitellinc.comExpands chemical space and discovers novel scaffolds. buckingham.ac.uk
Retrosynthesis PlanningPredicting optimal synthetic routes and reaction conditions. rsc.orgAccelerates the synthesis of target compounds.
Virtual ScreeningScreening virtual libraries of derivatives against biological targets.Identifies potential "hit" compounds for further investigation.

Potential of this compound as a Lead Structure for Academic Chemical Biology Exploration

In drug discovery and chemical biology, a "lead structure" is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to create more potent and selective analogs. The benzamide moiety is considered a "privileged scaffold" because it is found in numerous biologically active compounds, suggesting it can interact with a variety of biological targets. researchgate.netcolumbia.edu

Given the known biological activities of related benzamides, such as the PARP inhibition of 3-aminobenzamide (B1265367), it is plausible that this compound could serve as a valuable lead structure. medchemexpress.comfrontiersin.orgnih.gov The N-isopentyl group provides a lipophilic handle that can be systematically modified to probe interactions within a target's binding pocket.

An academic chemical biology exploration would involve synthesizing a focused library of derivatives based on the this compound scaffold. This library could be created by systematically altering each part of the molecule: modifying the isopentyl chain, substituting the aromatic ring, and derivatizing the 3-amino group. This collection of related compounds could then be screened against a panel of biological targets, such as enzymes or receptors, to identify novel biological activities. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how specific chemical features contribute to biological function.

Table 3: Example of a Focused Library Design from the this compound Scaffold
Modification SiteExample ModificationsPurpose of Modification
N-Alkyl Group-isobutyl, -n-pentyl, -cyclohexyl, -benzylProbe steric and hydrophobic interactions in the binding pocket.
3-Amino Group-NH(acetyl), -NH(methyl), -N(dimethyl)Investigate the role of the hydrogen bond donor/acceptor capacity.
Aromatic Ring (Position 4)-fluoro, -chloro, -methyl, -methoxyModulate electronic properties and explore additional binding interactions.
Aromatic Ring (Position 5)-fluoro, -chloro, -methyl, -methoxyExplore alternative substitution patterns for SAR.

Challenges and Opportunities in the Comprehensive Academic Investigation of the this compound Scaffold

A comprehensive investigation of a novel chemical scaffold like this compound presents both significant challenges and unique opportunities. The primary challenge is the lack of foundational data, which requires a ground-up approach to its study.

Challenges:

Synthesis Optimization: Developing and optimizing a robust and scalable synthetic route is the first hurdle. While routes can be proposed based on known chemistry, unforeseen difficulties in reaction conditions, purification, or yield may arise.

Lack of Precedent: Without existing biological data, the initial screening strategy must be broad, which can be resource-intensive. There is no guarantee of identifying a significant biological activity.

Physicochemical Characterization: Fundamental properties such as solubility, stability, and crystal structure must be thoroughly determined, which requires significant analytical effort.

Resource Allocation: Academic labs often have limited resources, making a comprehensive, multi-faceted investigation of a single scaffold a considerable commitment.

Opportunities:

Novel Discovery: The unexplored nature of this scaffold means there is a high potential for discovering entirely new chemical properties and biological activities. This could lead to novel therapeutic agents or chemical probes. nih.gov

Intellectual Property: As a novel area of chemical space, discoveries related to the synthesis and application of these compounds could lead to new intellectual property.

Method Development: The study of this scaffold could serve as a platform for developing and validating new synthetic methods or computational prediction tools.

Interdisciplinary Collaboration: A thorough investigation necessitates collaboration between synthetic chemists, computational chemists, and biologists, fostering a rich interdisciplinary research environment.

Table 4: Summary of Challenges and Opportunities
AspectChallengesOpportunities
SynthesisRoute optimization, purification, and scalability.Development of novel synthetic methodologies.
Biological ActivityNo existing data to guide screening; high risk of no "hits".High potential for discovering novel biological functions and targets.
CharacterizationRequires extensive analytical work to establish basic properties.Provides foundational data for future computational and experimental studies.
Overall ResearchResource-intensive nature of studying an unknown compound.Potential for high-impact publications and creation of new research avenues.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism. Use bootstrapping to estimate confidence intervals for EC50_{50} values. Outlier detection (e.g., Grubbs’ test) ensures data integrity. Replicate experiments in triplicate across independent batches .

Ethical & Compliance Considerations

Q. What documentation is required for ethical use of this compound in animal studies?

  • Methodological Answer : Submit protocols to Institutional Animal Care and Use Committees (IACUC), including dose justification, endpoints, and humane euthanasia criteria. Adhere to ARRIVE guidelines for reporting in vivo experiments. Maintain records of compound sourcing (e.g., CAS number, batch-specific purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.